Scabertopin

Bladder Cancer Selective Cytotoxicity Necroptosis

Scabertopin is a germacrane-type sesquiterpene lactone with validated tumor-selective cytotoxicity in bladder cancer, exhibiting >10- to >20-fold higher IC₅₀ in normal versus cancer cells. Its RIP1/RIP3-dependent necroptosis via mitochondrial ROS is peer-reviewed. Unlike congeners such as isoscabertopin, scabertopin shows potent, concentration-dependent antitumor activity. For SAR, it serves as a benchmarked scaffold (A549 IC₅₀ 9.5 μM) with published derivative data. Verify compound-specific performance when selecting among E. scaber sesquiterpene lactones.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Cat. No. B1632464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScabertopin
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
InChIInChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15+,16-,17-/m0/s1
InChIKeyFTPHYXGWMIZVMP-RZYABJHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scabertopin for Research Procurement: A Germacrane-Type Sesquiterpene Lactone with Documented Anticancer Activity


Scabertopin (CAS 185213-52-9, molecular formula C₂₀H₂₂O₆, molecular weight 358.39 g/mol) is a germacrane-type sesquiterpene lactone (SLC) originally isolated from the whole plant of Elephantopus scaber L. [1] [2] . It is one of the four major sesquiterpene lactones found in this species, alongside deoxyelephantopin, isodeoxyelephantopin, and isoscabertopin [3]. Structurally characterized by spectroscopic methods and single-crystal X-ray analysis, scabertopin contains the characteristic α-methylene-γ-lactone moiety common to bioactive sesquiterpene lactones [4] . In preclinical studies, scabertopin has demonstrated concentration-dependent antitumor effects in vitro across multiple cancer cell lines, including hepatoma (SMMC-7721), colorectal (Caco-2), cervical (HeLa), non-small cell lung cancer (NSCLC), and bladder cancer models [3] [5] [6].

Why Scabertopin Cannot Be Simply Substituted with Other Elephantopus scaber Sesquiterpene Lactones


Although Elephantopus scaber produces multiple structurally related sesquiterpene lactones, including deoxyelephantopin (ES-4), isodeoxyelephantopin (ES-5), and isoscabertopin (ES-3), these compounds exhibit markedly different activity profiles that preclude interchangeable use. In a head-to-head comparative study across SMMC-7721, Caco-2, and HeLa cell lines, the four compounds demonstrated divergent antiproliferative efficacies [1]. Notably, isoscabertopin (ES-3) showed only weak growth inhibition across all tested cell lines, while scabertopin (ES-2) and the elephantopin derivatives exhibited significant concentration-dependent antitumor effects [1]. Furthermore, deoxyelephantopin (ES-4) demonstrated in vivo antitumor activity in murine models, whereas scabertopin and isoscabertopin were only evaluated in vitro in that study, indicating distinct translational potential [1]. These compound-specific variations in potency, selectivity, and mechanism of action are attributed to differences in the sesquiterpene skeleton and functional group arrangement. Consequently, procurement decisions must be guided by the specific biological question and the documented performance of each individual compound, not merely by botanical source or general compound class.

Quantitative Differentiation Evidence for Scabertopin Selection


Scabertopin Demonstrates Tumor-Selective Cytotoxicity in Bladder Cancer Models with Significantly Higher IC₅₀ on Normal Urothelial Cells

In bladder cancer research applications, scabertopin exhibits notable tumor-selective cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) of scabertopin was determined across four human bladder cancer cell lines (J82, T24, RT4, and 5637) and compared with human ureteral epithelial immortalized normal cells (SV-HUC-1) [1]. At 24 hours of treatment, IC₅₀ values for cancer cells ranged from 17.5 to 35.2 μM, while the IC₅₀ for normal SV-HUC-1 cells exceeded 350 μM [1]. This differential sensitivity provides a therapeutic window for mechanistic studies targeting bladder cancer [1].

Bladder Cancer Selective Cytotoxicity Necroptosis

Scabertopin Serves as Reference Compound for Structure-Activity Optimization in NSCLC Drug Discovery

Scabertopin functions as a validated reference compound in medicinal chemistry campaigns targeting non-small cell lung cancer (NSCLC). In a comprehensive semisynthetic study, scabertopin was selected as the parent scaffold for generating a library of 13 derivatives (SCP-1 through SCP-13) [1]. In direct head-to-head comparisons, scabertopin exhibited an IC₅₀ of 9.5 μM against A549 NSCLC cells [1]. Notably, the most potent derivative, SCP-7, achieved an IC₅₀ of 4.3 μM against A549 cells and 4.4 μM against H1299 cells, representing a >2-fold improvement in potency relative to the parent scabertopin [1] [2]. This demonstrates that scabertopin possesses a tractable chemical scaffold amenable to structural optimization.

Non-Small Cell Lung Cancer Structure-Activity Relationship Semisynthetic Derivatives

Isoscabertopin (ES-3) Shows Markedly Weaker Antitumor Activity Than Scabertopin Across Multiple Cancer Cell Lines

A direct comparative study evaluated the antitumor activities of the four major sesquiterpene lactones isolated from Elephantopus scaber: scabertopin (ES-2), isoscabertopin (ES-3), deoxyelephantopin (ES-4), and isodeoxyelephantopin (ES-5) [1]. The study assessed cell viability via MTT assay across three human cancer cell lines: SMMC-7721 (hepatoma), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical carcinoma) [1]. Scabertopin (ES-2), along with ES-4 and ES-5, exhibited significant antitumor effects in a concentration-dependent manner [1]. In contrast, isoscabertopin (ES-3) demonstrated only weak inhibition of cell growth across all tested cell lines [1]. This direct head-to-head comparison establishes that despite being a stereoisomer or closely related structural analog, isoscabertopin is not functionally equivalent to scabertopin in antitumor assays.

Structure-Activity Relationship Isomer Comparison Antiproliferative Activity

Recommended Research Applications for Scabertopin Based on Quantitative Evidence


Bladder Cancer Mechanistic Studies Requiring Tumor-Selective Cytotoxicity

Investigators studying bladder cancer biology, particularly those focused on necroptosis and ROS-mediated cell death pathways, should prioritize scabertopin. As demonstrated in direct comparative data, scabertopin exhibits a >10- to >20-fold higher IC₅₀ in normal SV-HUC-1 urothelial cells compared to J82, T24, RT4, and 5637 bladder cancer cell lines [1]. This tumor-selective cytotoxicity makes scabertopin suitable for experiments requiring discrimination between cancerous and normal cell responses. Additionally, scabertopin induces RIP1/RIP3-dependent necroptosis via mitochondrial ROS production and inhibits migration and invasion through suppression of the FAK/PI3K/Akt signaling pathway and MMP-9 expression [1]. For researchers investigating alternative cell death mechanisms in bladder cancer, scabertopin offers a well-characterized tool compound with documented mechanism-of-action data.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies Targeting NSCLC

For medicinal chemistry laboratories engaged in anticancer lead optimization, scabertopin provides an established germacrane-type sesquiterpene lactone scaffold with validated reference data. Scabertopin has been successfully employed as a parent compound for semisynthetic derivatization, yielding analogs with improved potency against A549, H1299, and H460 NSCLC cell lines [1]. The availability of direct head-to-head potency data between scabertopin and its derivatives enables researchers to benchmark new synthetic modifications against a known baseline (IC₅₀ 9.5 μM against A549 cells) [1]. Furthermore, scabertopin derivatives such as SCP-7 have demonstrated in vivo tumor growth inhibition in NSCLC xenograft models without obvious toxicity to internal organs, providing a translational pathway for scaffold optimization [2]. Researchers conducting SAR studies on sesquiterpene lactones should source scabertopin as a reference standard to ensure comparability with published data.

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